4-碘-苯甲 amidine 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

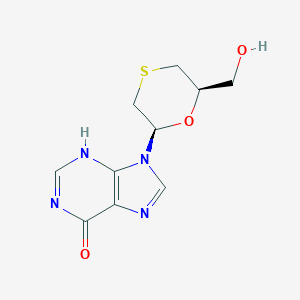

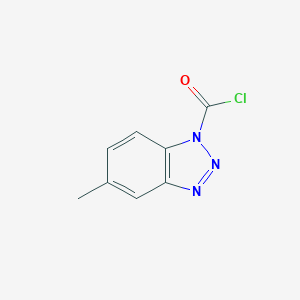

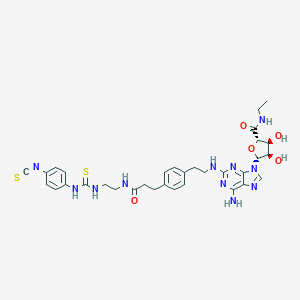

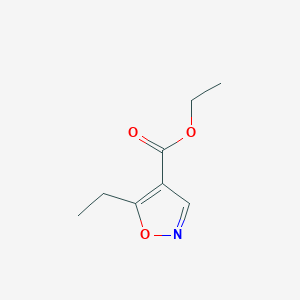

4-Iodo-benzamidine hydrochloride is a chemical compound with the molecular formula C7H8ClIN2 and an average mass of 282.509 Da . It is not intended for human or veterinary use and is used for research purposes only.

Molecular Structure Analysis

The molecular structure of 4-Iodo-benzamidine hydrochloride consists of a benzene ring attached to an amidine group with an iodine substituent .Chemical Reactions Analysis

Benzamidine derivatives, including 4-Iodo-benzamidine hydrochloride, can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .科学研究应用

Antifungal Activity

Benzamidine derivatives have been studied for their antifungal properties. Research has shown that these compounds can be effective against fungal pathogens such as Colletotrichum lagenarium and Botrytis cinerea, which are responsible for plant diseases .

Photoswitchable Binding Interactions

These compounds have potential applications in the development of photoswitchable drugs. By undergoing structural changes upon irradiation, they can exhibit different biological activities in their isomeric states, which is valuable for clinical applications .

Drug Discovery

Lastly, the structural features of benzamidines make them suitable candidates for drug discovery efforts, particularly in designing new therapeutic agents with desired biological activities.

MDPI - Synthesis and Antifungal Activity of Benzamidine Derivatives Chemistry Europe - Exploring Photoswitchable Binding Interactions with Small‐Molecule

安全和危害

未来方向

作用机制

Target of Action

4-Iodo-benzamidine hydrochloride, similar to benzamidine, primarily targets serine proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

4-Iodo-benzamidine hydrochloride acts as a competitive inhibitor of serine proteases . It binds to the active site of these enzymes, preventing substrate binding and thus inhibiting the enzyme’s activity . This interaction results in the modulation of the protease-mediated processes .

Biochemical Pathways

The inhibition of serine proteases by 4-Iodo-benzamidine hydrochloride affects several biochemical pathways. For instance, it can impact the coagulation cascade , a series of reactions essential for blood clotting . By inhibiting specific proteases in this pathway, the compound can potentially influence blood clot formation .

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic potential. These properties would determine how well the compound is absorbed into the body, distributed to its site of action, metabolized, and finally excreted .

Result of Action

The primary result of 4-Iodo-benzamidine hydrochloride’s action is the inhibition of serine proteases . This inhibition can lead to a decrease in the processes mediated by these enzymes, such as inflammation and blood clotting .

Action Environment

The action, efficacy, and stability of 4-Iodo-benzamidine hydrochloride can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues

属性

IUPAC Name |

4-iodobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHONTNMNUUXOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616636 |

Source

|

| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-benzamidine hydrochloride | |

CAS RN |

134322-01-3 |

Source

|

| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)